1-butylpiperidine;ethane;N-phenylformamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpiperidine;ethane;N-phenylformamide;hydrochloride is a complex organic compound that combines the structural elements of piperidine, ethane, and phenylformamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylpiperidine typically involves the alkylation of piperidine with butyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
For the preparation of N-phenylformamide, aniline is reacted with formic acid or formic acid derivatives under acidic conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of these compounds often involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Butylpiperidine;ethane;N-phenylformamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Butylpiperidine;ethane;N-phenylformamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-butylpiperidine;ethane;N-phenylformamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with various pharmacological applications.
N-Butylpiperidine: Similar in structure but lacks the ethane and phenylformamide components.
Phenylformamide: Contains the formamide group attached to a phenyl ring, used in organic synthesis.
Uniqueness
1-Butylpiperidine;ethane;N-phenylformamide;hydrochloride is unique due to its combination of structural elements, which may confer distinct chemical and biological properties compared to its individual components or similar compounds.
Properties
Molecular Formula |
C18H33ClN2O |
---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
1-butylpiperidine;ethane;N-phenylformamide;hydrochloride |
InChI |
InChI=1S/C9H19N.C7H7NO.C2H6.ClH/c1-2-3-7-10-8-5-4-6-9-10;9-6-8-7-4-2-1-3-5-7;1-2;/h2-9H2,1H3;1-6H,(H,8,9);1-2H3;1H |
InChI Key |
FOIOEPAGGIIWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC.CCCCN1CCCCC1.C1=CC=C(C=C1)NC=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.